4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Medicinal Chemistry Scaffold Differentiation SAR

This 4-butoxy-substituted pyridazinone-benzamide fills a critical SAR gap: no published bioactivity data exist, enabling exclusive head-to-head profiling against sulfamoyl (CAS 941998-04-5) and trifluoromethyl (CAS 942013-80-1) analogs. The non-ionizable butoxy group (logP ~3.3) contrasts sharply with polar sulfamoyl or electronegative CF3 substituents, driving divergent target engagement. Ideal for broad-panel kinase/HDAC screening, PAMPA permeability comparisons, or target deconvolution. Procure to generate proprietary differentiation data.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 942013-77-6
Cat. No. B2716452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
CAS942013-77-6
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
InChIInChI=1S/C22H23N3O3/c1-3-4-14-28-19-10-8-16(9-11-19)22(27)23-18-7-5-6-17(15-18)20-12-13-21(26)25(2)24-20/h5-13,15H,3-4,14H2,1-2H3,(H,23,27)
InChIKeyRPIQDTYWQOPPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS 942013-77-6: Procurement-Relevant Identity and Class Context


4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (CAS 942013-77-6) is a synthetic small molecule belonging to the benzamide-pyridazinone class, with molecular formula C22H23N3O3 and molecular weight 377.44 g/mol . It features a 4-butoxybenzamide moiety linked via an amide bond to a 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl scaffold. The pyridazinone core is a privileged structure in medicinal chemistry, associated with phosphodiesterase (PDE) inhibition, kinase modulation, and HDAC inhibition across numerous analogs [1]. However, it is critical to note that no primary research publications, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) currently contain quantitative biological data for this specific compound as of the search date.

Why 4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide scaffold series, the para-substituent on the benzamide ring is the sole structural variable differentiating this compound from its closest cataloged analogs . The target compound bears a 4-butoxy group (CAS 942013-77-6), whereas direct analogs carry a 4-diethylsulfamoyl (CAS 941998-04-5), 4-dimethylsulfamoyl (CAS 899743-58-9), or 2-trifluoromethyl (CAS 942013-80-1) substituent [1]. These substituent differences drive divergent lipophilicity (computed logP), hydrogen-bonding capacity, and steric profile, which in the pyridazinone-benzamide class have been shown to produce order-of-magnitude shifts in target potency and selectivity [2]. Generic substitution without experimental confirmation therefore carries a high risk of losing or altering the desired biological signature.

Quantitative Differentiation Evidence for 4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (942013-77-6)


Structural Differentiation: 4-Butoxy Substituent vs. Sulfamoyl and Trifluoromethyl Analogs

The target compound is distinguished from its three closest cataloged scaffold analogs solely by the nature of the para-substituent on the benzamide ring. It bears a 4-butoxy group (-O(CH₂)₃CH₃), whereas the closest analogs bear a 4-diethylsulfamoyl group (CAS 941998-04-5), a 4-dimethylsulfamoyl group (CAS 899743-58-9), or a 2-trifluoromethyl group (CAS 942013-80-1) [1]. This represents a physicochemical differentiation axis: the butoxy group is electron-donating (+M), lipophilic (computed logP contribution ~+1.5), and non-ionizable, while the sulfamoyl analogs are electron-withdrawing, polar (topological PSA contribution ~+35 Ų), and capable of hydrogen-bond acceptance [2]. No direct head-to-head bioactivity comparison data exist for these four compounds in any public database as of the search date.

Medicinal Chemistry Scaffold Differentiation SAR

Class-Level Biological Precedent: Pyridazinone-Benzamide Scaffold Activity Range

While no target-specific bioactivity data are publicly available for CAS 942013-77-6, the pyridazinone-benzamide scaffold class has well-characterized activity ranges. The most thoroughly studied analog, compound 2m (a c-Met/HDAC dual inhibitor based on a 2-phenyl-3(2H)-pyridazinone core with a benzamide-like linkage), exhibited c-Met IC50 = 0.71 nM and HDAC1 IC50 = 38 nM, with antiproliferative activity against EBC-1 and HCT-116 cells superior to the reference drug Chidamide [1]. A dihydropyridazinone-benzamide analog (8a(S)) showed PDE IC50 = 5.10 nM [2]. These data establish that the pyridazinone-benzamide scaffold is capable of sub-nanomolar target engagement, but activity is exquisitely sensitive to substitution pattern—supporting the need for compound-specific validation rather than class-based substitution.

Kinase Inhibition HDAC Inhibition Anticancer

Vendor Catalog Positioning: Purity and Availability Benchmarking

The target compound is listed in the Evitachem catalog (EVT-2853526) with molecular formula C22H23N3O3, MW 377.444, and is designated for non-human research use only . In the Life Chemicals F2874 series—a screening library containing structurally related N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide analogs—compounds are typically offered at ≥90% purity in quantities ranging from 1 mg to 40 mg, with pricing from approximately $57 to $81 [1]. The closest cataloged analogs (CAS 899743-58-9: F2874-0089; CAS 941998-04-5: F2874-0115) share this purity specification and price range. No differentiated purity, solubility, or stability data specific to CAS 942013-77-6 were identified.

Chemical Procurement Purity Specification Supply Chain

Recommended Research Application Scenarios for 4-Butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (942013-77-6)


Scaffold-Based SAR Expansion: Probing the 4-Butoxy Lipophilic Vector

The primary recommended use is as a SAR probe within the N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide series. The 4-butoxy group represents a distinct lipophilic, non-ionizable substituent that complements the polar sulfamoyl (CAS 941998-04-5, 899743-58-9) and electronegative trifluoromethyl (CAS 942013-80-1) analogs [1]. Head-to-head profiling of this compound against its direct scaffold analogs in the same assay panel would quantify the contribution of the butoxy substituent to target affinity, selectivity, and cellular activity—filling the current evidence gap identified in Section 3. This aligns with established SAR practices for pyridazinone-based inhibitors where subtle substituent changes produce large potency shifts [2].

Physicochemical Property-Driven Lead Optimization

With a computed logP of approximately 3.3 and tPSA of ~69.4 Ų [1], the compound occupies a favorable oral drug-like property space (Lipinski-compliant). It can serve as a reference point for optimizing membrane permeability within the pyridazinone-benzamide series, particularly when compared against higher-tPSA sulfamoyl analogs (tPSA ~104–108 Ų) that may exhibit permeability limitations [2]. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies comparing this compound with its closest analogs would generate procurement-relevant differentiation data.

Kinase or HDAC Panel Screening: De-Risking Compound Selection

Given the class precedent for sub-nanomolar c-Met kinase inhibition (IC50 = 0.71 nM) and nanomolar HDAC1 inhibition (IC50 = 38 nM) observed for pyridazinone-benzamide hybrids [1], a recommended application is broad-panel kinase or HDAC profiling of this compound. Comparative screening against the sulfamoyl and trifluoromethyl analogs in the same panel would immediately establish whether the 4-butoxy substituent confers selectivity advantages or potency shifts—transforming the current class-level inference into a direct, head-to-head evidence base for procurement decisions.

Chemical Biology Tool Compound for Pyridazinone Target Deconvolution

The compound can be deployed as a chemical probe in target identification campaigns (e.g., affinity-based protein profiling or cellular thermal shift assays) to identify the molecular target(s) engaged by the 4-butoxy-substituted pyridazinone-benzamide scaffold. The distinct physicochemical signature of the butoxy group (vs. sulfamoyl or trifluoromethyl) may drive differential target engagement profiles, making this compound a valuable tool for deconvoluting scaffold-specific biology [1]. Results would directly inform procurement prioritization within this series.

Quote Request

Request a Quote for 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.